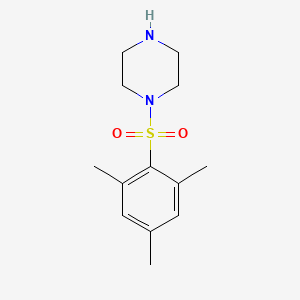
2-(3,5-Diiodophenyl)acetic acid
描述
2-(3,5-Diiodophenyl)acetic acid is an organic compound characterized by the presence of two iodine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety
作用机制
Target of Action
The primary target of 2-(3,5-Diiodophenyl)acetic acid, also known as 3,3’,5,5’-Tetraiodothyroacetic acid (Tetrac), is the cell surface receptor for thyroid hormone on integrin αvβ3 . This receptor plays a crucial role in the proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine .
Mode of Action
Tetrac is a deaminated analog of L-thyroxine (T4) that interacts with its target by blocking the proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine . It also blocks other growth factors at the cell surface receptor for thyroid hormone on integrin αvβ3 . This interaction results in the inhibition of transcriptional activities .
Biochemical Pathways
It is known that the compound’s action can influence the thyroid hormone signaling pathway
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its chemical structure and the presence of iodine atoms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine . This results in the suppression of growth factors and the blocking of transcriptional activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Diiodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions of the phenyl ring. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2-(3,5-Diiodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated phenylacetic acid derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of deiodinated phenylacetic acid derivatives.
Substitution: Formation of substituted phenylacetic acids with various functional groups.
科学研究应用
2-(3,5-Diiodophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
3,5-Diiodobenzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.
2-(3,5-Diiodophenyl)ethanol: Contains an ethanol group instead of acetic acid.
3,5-Diiodo-4-hydroxyphenylacetic acid: Similar structure with an additional hydroxyl group.
Uniqueness: 2-(3,5-Diiodophenyl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(3,5-diiodophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPNBWJLLIWHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



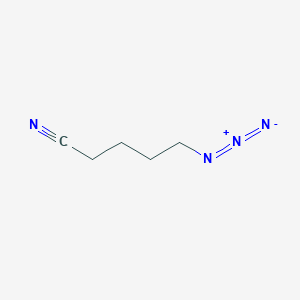

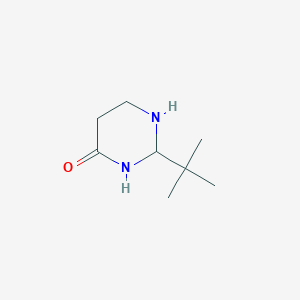
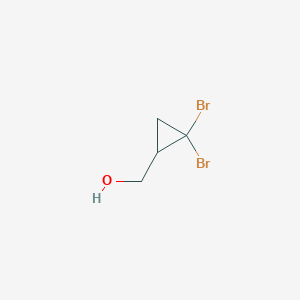
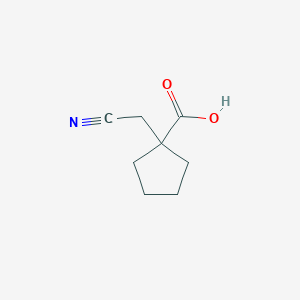

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3381219.png)
![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)



